3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine
Description
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine (hereafter referred to as the target compound) is a nitrogen-rich heterocyclic ligand with a rigid, planar architecture. Its structure features a central 1,2,4-triazine ring fused with a pyridyl group at position 3 and phenyl substituents at positions 5 and 4. This ligand exhibits strong chelating capabilities, particularly for transition metals such as Cu(I/II) and Ag(I), forming dinuclear complexes stabilized by phosphine bridges (e.g., bis(diphenylphosphino)methane, dppm) . The compound’s electronic properties, including metal-to-ligand charge transfer (MLCT) transitions and low-intensity emission in copper complexes, are attributed to the steric hindrance and conjugation within the triazine-pyridyl backbone .
Properties
IUPAC Name |
5,6-diphenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4/c1-4-10-19(11-5-1)22-16-17-27-23(18-22)26-28-24(20-12-6-2-7-13-20)25(29-30-26)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPKESIPFFOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061431 | |
| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058-71-5 | |
| Record name | 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triazine, 5,6-diphenyl-3-(4-phenyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Cyclocondensation Method
The foundational approach for synthesizing 1,2,4-triazine derivatives involves cyclocondensation of benzil (1,2-diphenylethanedione) with substituted hydrazines. For 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine, the reaction employs 4-phenyl-2-pyridinecarboxaldehyde hydrazone and benzil in the presence of ammonium acetate as a catalyst. The procedure is conducted under reflux in acetic acid or ethanol, typically requiring 16–24 hours for completion .
Reaction Mechanism :
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Hydrazone Formation : 4-Phenyl-2-pyridinecarboxaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
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Cyclization : The hydrazone undergoes cyclocondensation with benzil in acidic conditions, facilitated by ammonium acetate. The reaction proceeds via nucleophilic attack of the hydrazone’s amino group on the diketone, followed by dehydration and aromatization .
Optimization Parameters :
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Catalyst Loading : Ammonium acetate (5–10 equiv.) enhances reaction efficiency by acting as a weak acid and nitrogen source.
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Temperature : Reflux at 80–100°C ensures sufficient energy for cyclization without decomposition.
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Solvent : Ethanol or acetic acid provides optimal polarity for intermediate solubility .
Yield and Purity :
Yields range from 40–50%, with purity >95% confirmed by HPLC. Recrystallization from ethanol or acetonitrile removes unreacted starting materials .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while improving yield. A modified protocol involves mixing equimolar quantities of 4-phenyl-2-pyridinecarboxaldehyde hydrazone, benzil, ammonium acetate, and acetic acid, followed by microwave heating at 180°C for 5–10 minutes .
Advantages Over Conventional Methods :
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Time Efficiency : Completion in 5–10 minutes vs. 16–24 hours.
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Enhanced Yield : 45–50% yield due to uniform heating and reduced side reactions.
Procedure :
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Combine reactants in a sealed microwave vessel.
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Irradiate at 180°C (300 W) for 5 minutes.
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Cool to room temperature, filter the precipitate, and recrystallize from ethanol.
Critical Analysis of Synthetic Routes
The table below compares conventional and microwave-assisted methods:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 16–24 hours | 5–10 minutes |
| Yield | 40–45% | 45–50% |
| Energy Input | High (reflux conditions) | Moderate (microwave irradiation) |
| Scalability | Suitable for bulk synthesis | Limited by microwave capacity |
| Purification | Recrystallization (ethanol) | Recrystallization (ethanol) |
Key Observations :
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Microwave synthesis is preferable for small-scale, high-purity applications.
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Conventional methods remain viable for industrial-scale production due to established infrastructure .
Characterization and Validation
X-ray Crystallography :
Single-crystal X-ray diffraction confirms the planar triazine core and dihedral angles between aromatic substituents. For example, the dihedral angle between the triazine ring and the 4-phenyl-2-pyridyl group is 2.94°, indicating near-coplanarity, while phenyl groups at positions 5 and 6 exhibit angles of 53.35° and 50.43°, respectively .
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, 1H, pyridyl-H), 7.85–7.20 (m, 14H, aromatic-H).
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IR (KBr) : 1605 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C=C aromatic) .
Thermal Stability :
Differential scanning calorimetry (DSC) reveals a melting point of 444 K, consistent with thermally stable heterocycles .
Industrial-Scale Considerations
While laboratory methods focus on precision, industrial production prioritizes cost and scalability. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly iron(II), which is useful in analytical chemistry.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Complexation: Common reagents include iron(II) salts, and the reaction is typically carried out in aqueous or ethanol solutions.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile and desired product.
Major Products
Scientific Research Applications
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine has several scientific research applications:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of iron(II) ions.
Coordination Chemistry: Forms complexes with various metal ions, which are studied for their structural and electronic properties.
Biological Studies: Investigated for its potential use in detecting and quantifying metal ions in biological systems.
Mechanism of Action
The primary mechanism of action for 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine involves its ability to chelate metal ions. The compound binds to metal ions through its nitrogen atoms, forming stable complexes. This chelation process is crucial for its use in analytical and coordination chemistry .
Comparison with Similar Compounds
Pyridyl Positional Isomerism
The target compound differs from its isomer, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT), in the substitution pattern of the pyridyl group. While PDT forms mononuclear complexes with Cu(II) and Fe(II), the 4-phenyl substitution in the target compound enhances steric bulk, favoring dinuclear Cu(I) and Ag(I) complexes. For example, [Cu(dppm)(L)]₂ (L = target ligand) exhibits MLCT-dominated excitation spectra, whereas PDT-Cu(II) complexes show weaker emission due to free rotation of phenyl groups .
Sulfonated Derivatives
Sulfonation of PDT (e.g., PDT disulfonate monosodium salt, Ferrozine) introduces hydrophilic sulfonic acid groups, enabling applications in colorimetric Fe²⁺ detection. In contrast, the non-sulfonated target compound is more suited for hydrophobic environments, such as supramolecular assemblies or photovoltaic dyes .
Antiproliferative Activity
The target compound’s analogues, such as 5,6-diaryl-1,2,4-triazine hybrids with 1,2,3-triazole linkers, demonstrate potent antiproliferative activity against cancer cell lines (e.g., MGC-803, EC-109). Compound 11E (IC₅₀ = 2.1–3.8 µM) outperforms 5-fluorouracil (5-Fu) by disrupting microtubule assembly .
Enzyme Inhibition
Triazine-thiazole hybrids (e.g., 5,6-diaryl-1,2,4-triazine thiazole derivatives) exhibit α-glucosidase inhibitory activity (IC₅₀ = 0.12–0.45 µM), surpassing acarbose (IC₅₀ = 1.7 µM).
Halogenation Reactions
The target compound reacts with interhalogens (e.g., ICl) to form iodinated salts (e.g., 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate), which exhibit distinct solid-state packing via halogen bonding. This contrasts with brominated analogues, where weaker Br···N interactions result in less stable crystals .
Kinetics of Ligand Substitution
Iron(II) complexes of sulfonated triazines (e.g., Fe(PPDTS)₃⁷⁻) undergo slower substitution by 1,10-phenanthroline (k = 1.2 × 10⁻³ s⁻¹ at pH 5.6) compared to non-sulfonated derivatives (k = 3.8 × 10⁻³ s⁻¹), indicating that electron-withdrawing groups stabilize the metal-ligand bond .
Key Data Tables
Table 1: Comparative Properties of Triazine Derivatives
Table 2: Kinetic Parameters for Fe(II)-Triazine Complexes
| Complex | Substituents | k (s⁻¹) at pH 5.6 | Mechanism | Reference |
|---|---|---|---|---|
| Fe(PDT)₃²⁺ | Non-sulfonated | 3.8 × 10⁻³ | Associative | |
| Fe(PPDTS)₃⁷⁻ | Sulfonated | 1.2 × 10⁻³ | Dissociative |
Biological Activity
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine (commonly referred to as PPDTS) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of PPDTS, highlighting its anticancer properties, antioxidant effects, and other pharmacological potentials based on recent research findings.
- Molecular Formula : C26H18N4
- Molecular Weight : 410.45 g/mol
- CAS Number : 1058-71-5
- Melting Point : 191 - 193 °C
Anticancer Activity
Recent studies have demonstrated that PPDTS exhibits significant cytotoxic effects against various cancer cell lines. For instance, a comparative analysis using the MTT assay revealed that PPDTS has stronger cytotoxic activity than cisplatin in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound induces apoptosis through the activation of caspases, including caspase 3 and 9, and modulates key apoptotic pathways by regulating the expression of proteins like p53 and Bax .
Table 1: Anticancer Activity of PPDTS
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.25 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 0.5 | Modulation of NF-κB and p53 pathways |
Antioxidant Activity
PPDTS also demonstrates antioxidant properties. In vitro assays such as DPPH and FRAP have shown that PPDTS effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases. The structure-activity relationship indicates that the presence of the triazine moiety is crucial for its antioxidant efficacy .
Table 2: Antioxidant Activity Assay Results
| Assay Type | Result (EC50 µM) | Mechanism |
|---|---|---|
| DPPH Scavenging | 15 | Free radical scavenging |
| FRAP | 20 | Reducing power against ferric ions |
Other Pharmacological Effects
Beyond anticancer and antioxidant activities, PPDTS has been explored for its potential antibacterial and anti-inflammatory properties. Research indicates that derivatives of triazine compounds can exhibit significant antibacterial activity against various pathogens, suggesting a broader therapeutic potential .
Case Studies
- In Vivo Studies : A study involving animal models treated with PPDTS showed a marked reduction in tumor size compared to control groups treated with saline or lower doses of cisplatin.
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that PPDTS activates autophagy pathways alongside apoptosis, indicating a multifaceted approach to cancer treatment.
Q & A
Q. What are the established synthetic routes for 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine, and how can reaction conditions be optimized?
The synthesis of triazine derivatives typically involves cyclocondensation reactions of thiosemicarbazides or hydrazine derivatives with diketones. For example, 5,6-diphenyl-1,2,4-triazine derivatives are synthesized via multi-step reactions starting from benzil and thiosemicarbazide, followed by functionalization at the 3-position with pyridyl or phenyl groups . Optimization can employ factorial design experiments to vary parameters like temperature, solvent polarity, and catalyst loading, ensuring reproducibility and yield enhancement. Reaction progress should be monitored using TLC or HPLC, with purification via column chromatography .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray crystallography is critical for resolving molecular geometry and confirming substituent positions. For example, single-crystal X-ray studies on analogous triazines reveal bond lengths (mean C–C = 0.003 Å) and dihedral angles between aromatic rings, essential for understanding steric effects .
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments and substituent integration. IR confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns .
Q. What are the primary research applications of this triazine derivative in current studies?
Triazines are explored for:
- Nuclear waste management : As selective ligands for lanthanide/actinide separation due to their chelating pyridyl and triazine moieties .
- Pharmaceuticals : Antiviral and antitumor activity via inhibition of kinase or protease enzymes .
- Materials science : As fluorophores or sensors due to extended π-conjugation .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) enhance the understanding of this compound’s electronic properties?
DFT calculations can model electronic transitions, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution to predict reactivity and ligand-metal binding affinity. For example, Mulliken charge analysis on pyridyl-triazine derivatives identifies electron-rich sites for coordination . Pairing computational results with experimental UV-Vis and cyclic voltammetry data validates theoretical models .
Q. How should researchers address contradictions between crystallographic data and spectroscopic results during structural validation?
Discrepancies may arise from dynamic effects (e.g., solution vs. solid-state conformation). Strategies include:
Q. What experimental design considerations are critical for studying this compound’s application in nuclear waste separation?
- Ligand selectivity : Perform solvent extraction experiments with competing ions (e.g., Eu³⁺ vs. Am³⁺) at varying pH and ionic strengths.
- Kinetic studies : Use membrane technologies (e.g., supported liquid membranes) to quantify transport rates .
- Stability testing : Expose the ligand to radiation and acidic conditions to assess degradation pathways .
Q. How can interdisciplinary approaches (e.g., organic synthesis and environmental chemistry) improve pollution mitigation studies involving this compound?
- Degradation analysis : Use LC-MS to identify photolysis or hydrolysis byproducts in simulated environmental conditions .
- Toxicity screening : Collaborate with ecotoxicologists to evaluate effects on aquatic organisms (e.g., Daphnia magna) using OECD guidelines .
- Lifecycle assessment : Model the compound’s persistence in soil/water systems using computational tools like EPI Suite .
Q. Methodological Notes
- Synthesis Optimization : Reference factorial design matrices (e.g., 2³ designs) to systematically vary reaction parameters .
- Data Interpretation : Align experimental results with theoretical frameworks (e.g., HSAB theory for ligand-metal interactions) to guide hypothesis testing .
- Interdisciplinary Collaboration : Integrate chemical engineering principles (e.g., process simulation) with environmental risk assessment protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
